molecular formula C14H9BrN2O2 B11782979 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide

2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide

Cat. No.: B11782979
M. Wt: 317.14 g/mol
InChI Key: MSXGSCOMNHOMNF-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide is a chemical compound with the molecular formula C14H9BrN2O2 It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of 2-bromobenzaldehyde with o-aminophenol to form 2-(2-bromophenyl)benzo[d]oxazole. This intermediate is then reacted with a suitable carboxylating agent to introduce the carboxamide group at the 5-position. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]oxazole derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups can provide distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

2-(2-bromophenyl)-1,3-benzoxazole-5-carboxamide

InChI

InChI=1S/C14H9BrN2O2/c15-10-4-2-1-3-9(10)14-17-11-7-8(13(16)18)5-6-12(11)19-14/h1-7H,(H2,16,18)

InChI Key

MSXGSCOMNHOMNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)N)Br

Origin of Product

United States

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